molecular formula C9H9F2NO3 B8053307 Ethyl 2-(difluoromethoxy)isonicotinate

Ethyl 2-(difluoromethoxy)isonicotinate

Cat. No.: B8053307
M. Wt: 217.17 g/mol
InChI Key: BQBXLXUTHAJLFS-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethoxy)isonicotinate: is a chemical compound characterized by its unique structure, which includes an isonicotinate moiety and a difluoromethoxy group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with isonicotinic acid and ethyl chloroformate.

  • Reaction Steps: The isonicotinic acid is first activated using ethyl chloroformate to form the ethyl ester. Subsequently, the difluoromethoxy group is introduced through a nucleophilic substitution reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups replacing the difluoromethoxy group.

Scientific Research Applications

Chemistry: Ethyl 2-(difluoromethoxy)isonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(difluoromethoxy)isonicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

  • Ethyl 2-(chloromethoxy)isonicotinate: Similar structure but with a chloromethoxy group instead of difluoromethoxy.

  • Ethyl 2-(bromomethoxy)isonicotinate: Similar structure but with a bromomethoxy group.

  • Ethyl 2-(fluoromethoxy)isonicotinate: Similar structure but with a fluoromethoxy group.

Uniqueness: Ethyl 2-(difluoromethoxy)isonicotinate stands out due to the presence of the difluoromethoxy group, which imparts unique chemical and biological properties compared to its counterparts.

Properties

IUPAC Name

ethyl 2-(difluoromethoxy)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-12-7(5-6)15-9(10)11/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBXLXUTHAJLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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